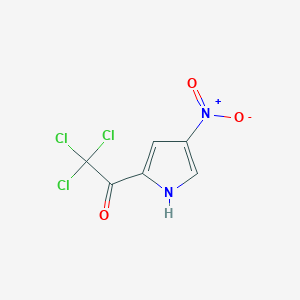

2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone

Description

Properties

IUPAC Name |

2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3N2O3/c7-6(8,9)5(12)4-1-3(2-10-4)11(13)14/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHRTOGIBMVNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1[N+](=O)[O-])C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426958 | |

| Record name | 2,2,2-Trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53391-50-7 | |

| Record name | 2,2,2-Trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, particularly for introducing acyl groups into electron-rich aromatic systems. For 4-nitro-1H-pyrrole, the 2-position is activated for electrophilic attack due to the electron-donating resonance effects of the pyrrole ring, despite the electron-withdrawing nitro group at the 4-position. The reaction proceeds via the following steps:

-

Activation of Trichloroacetyl Chloride : TiCl₄ coordinates with trichloroacetyl chloride, generating a highly electrophilic acylium ion ().

-

Electrophilic Attack : The acylium ion attacks the 2-position of 4-nitro-1H-pyrrole, forming a sigma complex.

-

Deprotonation : The intermediate is deprotonated to restore aromaticity, yielding the final product.

Optimized Parameters :

Table 1: Synthesis Conditions for Friedel-Crafts Acylation

| Parameter | Condition |

|---|---|

| Starting Material | 4-Nitro-1H-pyrrole |

| Acylating Agent | Trichloroacetyl chloride |

| Catalyst | Titanium tetrachloride (TiCl₄) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Reaction Time | 12 hours |

| Temperature | Room temperature |

| Yield | 78% |

Workup and Purification

Post-reaction workup involves quenching excess TiCl₄ with ice-cold water, followed by extraction with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product as a pale-yellow solid.

Comparative Analysis of Catalytic Systems

While TiCl₄ is effective, alternative Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) have been explored in similar acylations. However, TiCl₄ offers distinct advantages:

-

Higher Regioselectivity : Directs acylation to the 2-position of the pyrrole ring, avoiding competing reactions at the 3- or 5-positions.

-

Mild Conditions : Avoids the need for elevated temperatures or prolonged reaction times.

Challenges in Industrial Scalability

Catalyst Recovery and Waste Management

TiCl₄ is moisture-sensitive and generates hydrochloric acid (HCl) upon hydrolysis, necessitating specialized equipment for large-scale reactions. Recent advances propose immobilized TiCl₄ on mesoporous silica to enhance recyclability and reduce waste.

Solvent Selection

Dichloromethane, while effective, faces regulatory restrictions due to its toxicity. Alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) are under investigation for greener synthesis.

Recent Advances in Synthetic Methodologies

Flow Chemistry Approaches

Continuous flow systems improve heat and mass transfer, reducing reaction times to 2–3 hours while maintaining yields above 70%. This method also minimizes side product formation through precise temperature control.

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation at 80°C for 30 minutes achieves comparable yields (75–80%) to traditional methods, offering energy-efficient scalability.

Quality Control and Characterization

Spectroscopic Validation

Chemical Reactions Analysis

2,2,2-Trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Reduction: The trichloromethyl ketone group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and reducing agents (e.g., LiAlH4, SnCl2). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

2,2,2-Trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone serves as an important intermediate in organic synthesis. It is utilized in the preparation of various nitrogen-containing heterocycles and can be involved in reactions that form complex molecular architectures. The trichloroacetyl group enhances electrophilicity, facilitating nucleophilic attacks by various reagents .

Medicinal Chemistry

The compound's structure suggests potential pharmacological applications. Its nitro group may confer biological activity, making it a candidate for further development in drug discovery. Research has indicated that derivatives of pyrrole compounds exhibit anti-inflammatory and anticancer properties . Studies exploring the bioactivity of similar compounds highlight the importance of the pyrrole moiety in medicinal chemistry .

Agrochemical Uses

There is growing interest in the application of this compound as a pesticide or herbicide. Its chlorinated structure may enhance its effectiveness against pests while potentially reducing environmental impact compared to traditional agrochemicals. The compound's efficacy and safety profiles are currently under investigation to assess its viability in agricultural applications .

Case Studies

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trichloromethyl ketone group can also participate in covalent bonding with nucleophilic sites in proteins, affecting their function and activity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2,2,2-Trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone

- CAS No.: 53391-50-7

- Synonyms: KD-0208, AC1Q1Y8J, ZINC2547585 .

- Molecular Formula : C₆H₃Cl₃N₂O₃

- Molar Mass : 257.46 g/mol

Synthesis and Applications: This compound is synthesized via trichloroacetylation of pyrrole derivatives, often followed by nitration or bromination (e.g., using HNO₃ or Br₂) . It serves as a key intermediate in medicinal chemistry for synthesizing trisubstituted pyrroles, which are precursors to bioactive molecules, agrochemicals, and dyes .

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following table compares the target compound with five structural analogs, highlighting substituent variations, physicochemical properties, and applications:

Reactivity and Functional Group Influence

- Nitro Group (Target Compound): The electron-withdrawing -NO₂ group at pyrrole C4 enhances electrophilic substitution reactivity, making it suitable for Friedel-Crafts formylation and alkylation .

- Brominated Analogs : The -Br substituents (e.g., 50371-52-3) increase molecular weight and polarizability, favoring nucleophilic aromatic substitution (SNAr) reactions .

- Alkyl-Substituted Derivatives : The ethyl group at N1 (942296-58-4) improves solubility in organic solvents but reduces electrophilicity compared to the nitro analog .

Research Findings

- Synthetic Utility : The target compound is pivotal in synthesizing 4-nitro-pyrrole esters, which undergo regioselective alkylation to yield trisubstituted pyrroles (86–67% yields) .

- Brominated Derivatives: Bromination of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone with Br₂ in DMF yields 4,5-dibromo analogs, critical for agrochemical intermediates .

- Crystallography : SHELX software is frequently employed for structural refinement of these compounds, confirming substituent positioning .

Biological Activity

2,2,2-Trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone (CAS Number: 53391-50-7) is a synthetic compound known for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula : C6H3Cl3N2O3

- Molecular Weight : 257.45 g/mol

- IUPAC Name : 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethan-1-one

- Purity : 95%

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an anticancer agent and its effects on neurological disorders.

Anticancer Activity

Research indicates that compounds containing the pyrrole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrrole can inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 24a | HCT-15 | 1.61 ± 1.92 | |

| 24b | HT29 | 1.98 ± 1.22 | |

| 13 | Jurkat | < Doxorubicin |

The structure–activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups such as nitro groups enhances cytotoxic activity against cancer cells .

Neurological Effects

There is emerging evidence regarding the neuroprotective effects of pyrrole derivatives. In particular, compounds similar to this compound have shown promise in models of epilepsy and neurodegenerative diseases.

Case Study: Anticonvulsant Activity

In a study assessing various pyrrole derivatives for anticonvulsant activity, certain compounds demonstrated significant efficacy in reducing seizure episodes in animal models. The mechanism appears to involve modulation of GABAergic neurotransmission .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Cytotoxicity may be mediated through the induction of apoptosis in cancer cells via the activation of caspase pathways.

- Neuroprotective effects could result from enhanced GABA receptor activity or inhibition of excitatory neurotransmitter release.

Safety and Toxicology

While the biological activities are promising, safety evaluations are crucial. The compound has been classified with hazard statements indicating potential health risks (e.g., H302 - harmful if swallowed). Careful handling and further toxicological studies are recommended to ascertain its safety profile for therapeutic use .

Q & A

Q. What are the established synthetic pathways for 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone?

The compound is typically synthesized via sequential functionalization of pyrrole. A common route involves trichloroacetylation of pyrrole using trichloroacetyl chloride in dry ether at 0°C, yielding 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone (99% yield under optimal conditions) . Subsequent nitration at the 4-position of the pyrrole ring is achieved through selective Friedel-Crafts reactions or electrophilic substitution. Workup often includes extraction with ethyl acetate and purification via silica gel chromatography .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- NMR : To confirm substituent positions (e.g., nitro group at C4, trichloromethyl ketone at C2). Overlapping signals in -NMR due to pyrrolic protons may require 2D-COSY or NOESY for resolution.

- IR : Strong carbonyl stretches (~1700 cm) and nitro group vibrations (~1520 cm).

- Mass spectrometry : To verify molecular ion peaks (e.g., ) and fragmentation patterns. Referencing analogs like 2-acetylpyrrole (CAS 1072-83-9) can aid interpretation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields (e.g., 77.8% vs. 99%)?

Yield variations arise from reaction conditions:

- Temperature : Prolonged stirring at 0°C improves trichloroacetylation efficiency (99% yield) compared to room-temperature reactions (77.8%) .

- Workup : Brine washes reduce emulsions, while MgSO-assisted drying minimizes hydrolysis.

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) enhances recovery of pure product.

Q. What strategies ensure regioselective nitration at the pyrrole C4 position?

Regioselectivity is influenced by:

- Directing groups : The electron-withdrawing trichloromethyl ketone at C2 deactivates adjacent positions, directing nitration to C4 via meta-directing effects .

- Reagent choice : Mixed nitric acid/sulfuric acid systems or acetyl nitrate can enhance selectivity.

- Monitoring : Use TLC or in-situ IR to detect intermediates and avoid over-nitration .

Q. How do electron-withdrawing substituents (e.g., nitro) affect the compound’s stability and reactivity?

- Thermal stability : The nitro group increases melting points (cf. 363 K for 2-acetylpyrrole ) but may lower thermal decomposition thresholds. Sublimation enthalpy (ΔsubH ≈ 81 kJ/mol) should be measured via thermogravimetric analysis.

- Reactivity : Nitro groups enhance electrophilicity at C5, enabling nucleophilic substitutions (e.g., amination) or cyclization reactions. Comparative studies with non-nitrated analogs (e.g., 2,2,2-trichloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone) are recommended .

Q. What computational methods predict the compound’s electronic properties for drug design?

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to map electrostatic potentials, highlighting nucleophilic/electrophilic sites.

- Molecular docking : Simulate interactions with biological targets (e.g., microbial enzymes) using AutoDock Vina, referencing bioactivity data from nitro-pyrrole derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results in analogs?

For example, (3,5-dichloro-2-hydroxyphenyl)(4-nitro-1H-pyrrol-2-yl)methanone exhibits anti-biofilm activity , while structural analogs may show variability. Strategies include:

- Structural tweaks : Compare substituent effects (e.g., hydroxyl vs. trichloromethyl groups) on solubility and target binding.

- Assay standardization : Use consistent biofilm models (e.g., Staphylococcus strains) and minimum inhibitory concentration (MIC) protocols.

Methodological Tables

| Synthetic Optimization Parameters |

|---|

| Parameter |

| --------------------- |

| Temperature |

| Solvent |

| Workup |

| Thermodynamic Data for Analog |

|---|

| Property |

| ------------------------- |

| Boiling Point (Tboil) |

| Enthalpy of Sublimation |

| Enthalpy of Fusion |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.